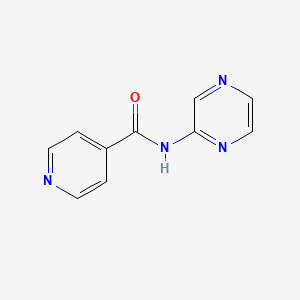
6-(2-hydroxyphenyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(2-hydroxyphenyl)hexanoic acid” is a compound that is not widely documented in the literature. The closest compounds found are “6-(4-Hydroxyphenyl)hexanoic acid” and “2-Hydroxyphenylacetic acid”. The former has a molecular weight of 208.26 and the latter is a metabolite of phenylalanine .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “6-(2-Hydroxyphenyl)-2-thiouracil” and its derivatives were synthesized by the reactions of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . Another study reported a green route for the production of 6-hydroxyhexanoic acid from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-(2-hydroxyphenyl)hexanoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Bromohexane", "Sodium hydroxide", "Sodium borohydride", "Sodium hydroxide", "Sodium hypochlorite", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "6-bromo-2-hydroxyphenylacetic acid" ], "Reaction": [ "Step 1: Bromination of hexane using bromine in the presence of a catalyst to obtain 6-bromohexane.", "Step 2: Reaction of 6-bromohexane with sodium hydroxide to form 6-hydroxyhexanoic acid.", "Step 3: Reduction of 6-hydroxyhexanoic acid using sodium borohydride to obtain 6-hydroxyhexanol.", "Step 4: Oxidation of 6-hydroxyhexanol using sodium hypochlorite in the presence of sodium hydroxide to form 6-hydroxyhexanal.", "Step 5: Aldol condensation of 6-hydroxyhexanal with 2-hydroxybenzaldehyde in the presence of sodium hydroxide to form 6-(2-hydroxyphenyl)hexanal.", "Step 6: Reduction of 6-(2-hydroxyphenyl)hexanal using sodium borohydride to obtain 6-(2-hydroxyphenyl)hexanol.", "Step 7: Oxidation of 6-(2-hydroxyphenyl)hexanol using sodium hypochlorite in the presence of sodium hydroxide to form 6-(2-hydroxyphenyl)hexanoic acid.", "Step 8: Neutralization of the reaction mixture using sodium bicarbonate and acidification using hydrochloric acid to obtain 6-(2-hydroxyphenyl)hexanoic acid.", "Step 9: Purification of the product using recrystallization and drying to obtain pure 6-(2-hydroxyphenyl)hexanoic acid." ] } | |
Número CAS |
100257-13-4 |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)